4-Bromo-2,5-dichlorophenol CAS number 1940-42-7
4-Bromo-2,5-dichlorophenol CAS number 1940-42-7
An In-depth Technical Guide to 4-Bromo-2,5-dichlorophenol (CAS 1940-42-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,5-dichlorophenol (CAS No. 1940-42-7), a halogenated aromatic compound with significant applications in various industrial and research settings. This document details its chemical and physical properties, synthesis protocols, analytical methods, and known biological and toxicological profiles, serving as a critical resource for professionals in chemistry and life sciences.
Chemical and Physical Properties
4-Bromo-2,5-dichlorophenol is a white to off-white crystalline powder with a faint phenolic odor.[1] Its structure consists of a phenol ring substituted with one bromine and two chlorine atoms. This substitution pattern confers specific chemical reactivity and physical characteristics to the molecule.
Table 1: Physicochemical Properties of 4-Bromo-2,5-dichlorophenol
| Property | Value | Reference |
| CAS Number | 1940-42-7 | [1][2] |
| Molecular Formula | C₆H₃BrCl₂O | [1][2] |
| Molecular Weight | 241.90 g/mol | [2] |
| Appearance | White to yellow to orange powder/crystal | [1] |
| Melting Point | 68-73 °C | [2][3][4] |
| Boiling Point | 271.9 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| pKa | 6.98 ± 0.23 (Predicted) | [1] |
| Flash Point | 118.2 ± 25.9 °C | [3] |
| Solubility | Sparingly soluble in water | [1] |
Table 2: Chemical Identifiers for 4-Bromo-2,5-dichlorophenol
| Identifier | Value | Reference |
| IUPAC Name | 4-bromo-2,5-dichlorophenol | |
| InChI | InChI=1S/C6H3BrCl2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | [1] |
| InChIKey | HWWKEEKUMAZJLL-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Br)Cl)O | [1] |
| Synonyms | 2,5-Dichloro-4-bromophenol, Phosvel phenol, Leptophos phenol | [2] |
Synthesis Protocol
4-Bromo-2,5-dichlorophenol is typically synthesized via the electrophilic bromination of 2,5-dichlorophenol.[1] A patented method highlights a process designed to achieve high purity and yield by minimizing the formation of isomeric byproducts.[5][6]
Experimental Protocol: Bromination of 2,5-Dichlorophenol
This protocol is adapted from a patented industrial process for producing high-purity 4-Bromo-2,5-dichlorophenol.[5][6]
Materials:
-
2,5-Dichlorophenol (0.5 mole, 81.5 g)
-
Chlorobenzene (120 g)
-
Triethylamine hydrochloride (0.03 mole, 4.1 g)
-
Bromine (0.5 mole, 80.0 g)
Procedure:
-
Dissolve 81.5 g (0.5 mole) of 2,5-dichlorophenol in 120 g of chlorobenzene in a suitable reactor.
-
Add 4.1 g (0.03 mole) of triethylamine hydrochloride to the mixture.
-
Cool the reaction mixture to 5°C.
-
Add 80.0 g (0.5 mole) of bromine dropwise over a period of 3 hours.
-
During the first hour of bromine addition, maintain the reaction temperature between 5°C and 8°C.
-
Allow the temperature to rise to approximately 15°C by the end of the bromine addition. A continuous evolution of hydrogen bromide gas will be observed.
-
After the complete addition of bromine, stir the reaction mixture for 1 hour at 15°C to 20°C.
-
Remove the solvent (chlorobenzene) by distillation under vacuum (15-20 torr) at 70°C.
-
The resulting product is 4-Bromo-2,5-dichlorophenol with a reported yield of approximately 98% and a purity of 94%, containing minimal amounts of the 6-bromo isomer.[5][6]
Caption: Synthesis workflow for 4-Bromo-2,5-dichlorophenol.
Analytical Methods
The characterization and quantification of 4-Bromo-2,5-dichlorophenol are performed using standard analytical techniques.
Table 3: Spectroscopic Data for 4-Bromo-2,5-dichlorophenol
| Technique | Data Availability | Reference |
| ¹H NMR | Spectrum available | [7] |
| ¹³C NMR | Spectrum available | [7] |
| Mass Spectrometry (MS) | Spectrum available (EI) | [7][8] |
| Infrared (IR) Spectroscopy | Spectrum available | [7] |
Experimental Protocols for Analysis
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.
-
Methodology:
-
Dissolve a 5-10 mg sample of 4-Bromo-2,5-dichlorophenol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
-
3.1.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess purity and confirm the molecular weight and fragmentation pattern.
-
Methodology:
-
Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
GC Conditions (Typical): Use a nonpolar capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold followed by a ramp (e.g., 50°C for 2 min, then ramp to 280°C at 10°C/min).
-
MS Conditions (Typical): Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-350.
-
Analyze the resulting chromatogram for purity and the mass spectrum of the peak for the molecular ion and characteristic fragments.[8]
-
Caption: General analytical workflow for compound characterization.
Applications and Uses
4-Bromo-2,5-dichlorophenol serves as a key intermediate in the synthesis of a variety of commercial and specialty chemicals.[1]
-
Agrochemicals: It is a valuable precursor for insecticides and acaricides. Notably, it is used in the production of O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester, an active ingredient in certain pesticides.[5] It is also a known metabolite of the organophosphate insecticide profenofos, though some sources may confuse it with the related 4-bromo-2-chlorophenol.[9][10]
-
Pharmaceuticals and Dyes: The compound is utilized as a building block in the synthesis of various pharmaceuticals and dye molecules.[1]
-
Antimicrobial Agent: Due to its phenolic structure and halogen substituents, it exhibits antimicrobial properties, making it useful in disinfectants, preservatives, and as a biocide in water treatment to inhibit the growth of bacteria and fungi.[1]
-
Industrial Chemicals: It is also employed as an intermediate in the manufacturing of flame retardants and polymer additives.[1]
Caption: Key application areas for 4-Bromo-2,5-dichlorophenol.
Biological Activity and Toxicology
The biological profile of 4-Bromo-2,5-dichlorophenol is primarily defined by its toxicity and its role as a metabolite.
Toxicological Profile:
-
The compound is classified as moderately toxic by ingestion.[1]
-
GHS hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).
-
Upon heating to decomposition, it can emit toxic vapors of bromide and chloride.[1]
-
Safety precautions should be taken to avoid contact with skin, eyes, and clothing, and to prevent inhalation.[1]
Metabolism: While direct metabolic pathways for 4-Bromo-2,5-dichlorophenol are not extensively detailed, its formation as a metabolite is relevant. The structurally similar compound, 4-bromo-2-chlorophenol, is a known detoxification product of the insecticide profenofos, formed through the action of cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2B6.[9][10] This suggests that similar enzymatic pathways could be involved in the metabolism of related compounds. The general class of bromophenols found in marine organisms like red algae is known to exhibit a range of biological activities, including antimicrobial, antioxidant, and antiviral properties, which is consistent with the observed antimicrobial use of the title compound.[11]
Table 4: GHS Hazard Information
| Hazard Class | GHS Code | Description | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 2,5-dichloro-4-bromophenol | CAS#:1940-42-7 | Chemsrc [chemsrc.com]
- 4. labproinc.com [labproinc.com]
- 5. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]
- 6. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 7. 4-Bromo-2,5-dichlorophenol(1940-42-7) 1H NMR spectrum [chemicalbook.com]
- 8. Phenol, 4-bromo-2,5-dichloro- [webbook.nist.gov]
- 9. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
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